molecular formula C5H11NO B2736200 2-Amino-1-cyclopropylethanol CAS No. 54120-02-4

2-Amino-1-cyclopropylethanol

Cat. No.: B2736200
CAS No.: 54120-02-4
M. Wt: 101.149
InChI Key: JCAJMHONCHYTCA-UHFFFAOYSA-N
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Description

2-Amino-1-cyclopropylethanol is an organic compound with the molecular formula C5H11NO It is a cyclopropyl derivative of ethanolamine, featuring a cyclopropyl ring attached to the ethanolamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-cyclopropylethanol can be achieved through several methods. One common approach involves the reaction of cyclopropylcarbinol with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves the use of more efficient and scalable processes. One such method includes the catalytic hydrogenation of cyclopropyl nitrile, followed by hydrolysis to yield the target compound. This process is advantageous due to its high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-cyclopropylethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Cyclopropyl ketones or aldehydes.

    Reduction: Cyclopropylamines.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

2-Amino-1-cyclopropylethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-cyclopropylethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-cyclopropylethan-1-ol hydrochloride: A hydrochloride salt form of the compound with similar properties.

    2-Amino-2-methyl-1-propanol: A structurally related compound with a methyl group instead of a cyclopropyl ring.

    2-Amino-1-propanol: Another related compound with a simpler structure.

Uniqueness

2-Amino-1-cyclopropylethanol is unique due to its cyclopropyl ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-1-cyclopropylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-3-5(7)4-1-2-4/h4-5,7H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAJMHONCHYTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54120-02-4
Record name 2-amino-1-cyclopropylethan-1-ol
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